molecular formula C10H9ClN2O B6613068 Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- CAS No. 116296-32-3

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-

Cat. No.: B6613068
CAS No.: 116296-32-3
M. Wt: 208.64 g/mol
InChI Key: ZGTJBHUDVKRLIS-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- is a chemical compound with the molecular formula C10H9ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl cyanide with acetamide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium ethoxide. The mixture is heated to reflux, allowing the reaction to proceed and form the desired product .

Industrial Production Methods

In industrial settings, the production of Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., water or ethanol) are commonly used.

    Condensation: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide, are employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted acetamides, imines, enamines, carboxylic acids, and amines, depending on the specific reaction pathway and conditions .

Scientific Research Applications

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, the cyanomethyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the phenyl ring can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-chloro-N-[2-(methyl)phenyl]-
  • Acetamide, 2-chloro-N-[2-(ethyl)phenyl]-
  • Acetamide, 2-chloro-N-[2-(propyl)phenyl]-

Uniqueness

Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]- is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyanomethyl group allows for additional synthetic transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2-(cyanomethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-10(14)13-9-4-2-1-3-8(9)5-6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTJBHUDVKRLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245429
Record name Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116296-32-3
Record name Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116296-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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